molecular formula C26H27BrN4O2S B4098869 1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA

1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA

Cat. No.: B4098869
M. Wt: 539.5 g/mol
InChI Key: CCRXNLIKGCQMCV-UHFFFAOYSA-N
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Description

1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromonaphthalene moiety, a butanoylpiperazine group, and a thiourea linkage, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Bromination: Introduction of a bromine atom to the naphthalene ring.

    Carbonylation: Formation of the carbonyl group on the bromonaphthalene.

    Piperazine Derivatization: Attachment of the butanoylpiperazine group to the phenyl ring.

    Thiourea Formation: Coupling of the carbonyl and piperazine derivatives with thiourea under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl or thiourea groups.

    Substitution: Halogen substitution reactions can occur on the bromonaphthalene moiety.

    Hydrolysis: The thiourea linkage can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA include:

    1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]THIOUREA: Differing by the substitution on the piperazine ring.

    1-(5-CHLORONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA: Featuring a chlorine atom instead of bromine.

    1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-ETHYLPIPERAZIN-1-YL)PHENYL]THIOUREA: With an ethyl group on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN4O2S/c1-2-5-24(32)31-16-14-30(15-17-31)19-12-10-18(11-13-19)28-26(34)29-25(33)22-8-3-7-21-20(22)6-4-9-23(21)27/h3-4,6-13H,2,5,14-17H2,1H3,(H2,28,29,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRXNLIKGCQMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA
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1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA
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1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA
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1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA
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1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA
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1-(5-BROMONAPHTHALENE-1-CARBONYL)-3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA

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